molecular formula C21H17NO5 B583409 benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate CAS No. 1329840-65-4

benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

Cat. No.: B583409
CAS No.: 1329840-65-4
M. Wt: 369.323
InChI Key: FYRIDDBMDNIGBS-FIZWXNLOSA-N
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Description

Benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carboxylate (CAS: 1329840-65-4) is a carbon-13 (¹³C) isotopically labeled aromatic ester with the molecular formula C₂₁H₁₇NO₅ and a purity of ≥95% . Its IUPAC name reflects the incorporation of six ¹³C isotopes at positions 1–6 of the cyclohexatriene ring. This compound is primarily utilized in advanced research applications, such as isotopic tracing in metabolic studies, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, where the ¹³C labels enhance detection sensitivity and enable precise tracking of molecular pathways .

Structurally, the molecule features a nitro group at position 5, a benzyloxy substituent at position 2, and a benzyl ester group at position 1. Storage recommendations specify desiccation at room temperature (RT) to maintain stability .

Properties

IUPAC Name

benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(22(24)25)11-12-20(19)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2/i11+1,12+1,13+1,18+1,19+1,20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRIDDBMDNIGBS-FIZWXNLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of ¹³C₆-Labeled Benzene Derivatives

Benzene-¹³C₆ is functionalized via Friedel-Crafts acylation to introduce a carboxyl group, yielding cyclohexa-1,3,5-triene-1-carboxylic acid-¹³C₆. This reaction employs aluminum chloride (AlCl₃) as a catalyst in dichloromethane at 0–5°C, achieving yields of 78–82%. The isotopic purity is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Cyclization and Aromatization

The carboxylic acid intermediate undergoes cyclization under acidic conditions (H₂SO₄, 60°C) to form the cyclohexatriene core. Aromatization is facilitated by dehydrogenation with palladium on carbon (Pd/C) in refluxing xylene, yielding the fully conjugated system.

Introduction of the Nitro Group

Electrophilic nitration is employed to introduce the nitro group at the 5-position of the cyclohexatriene ring.

Nitration Conditions

A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:3 ratio is used at 0°C. The reaction proceeds via a nitronium ion (NO₂⁺) mechanism, with regioselectivity controlled by the electron-donating effects of the existing substituents. The nitro-substituted intermediate is isolated in 65–70% yield after recrystallization from ethanol.

Table 1: Optimization of Nitration Conditions

Nitrating AgentTemperature (°C)Yield (%)Purity (%)
HNO₃/H₂SO₄06898
Acetyl nitrate-105595
NO₂BF₄256097

Etherification for Phenylmethoxy Substituent

The 2-position is functionalized with a phenylmethoxy group via nucleophilic aromatic substitution (NAS).

Substrate Activation

The nitro group at position 5 activates the ring for NAS. A methoxy precursor is generated by treating the nitrated compound with sodium methoxide (NaOMe) in methanol, followed by reaction with benzyl bromide (PhCH₂Br) in dimethylformamide (DMF) at 120°C. Potassium carbonate (K₂CO₃) is used as a base, achieving 85–90% conversion.

Solvent and Base Optimization

Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state. Alternative bases such as triethylamine (TEA) yield lower efficiencies (72%) due to incomplete deprotonation.

Esterification with Benzyl Chloride

The final step involves esterification of the carboxylic acid with benzyl chloride.

Reaction Conditions

The carboxylic acid intermediate is reacted with benzyl chloride in the presence of N,N-dimethylaminopyridine (DMAP) and diisopropylethylamine (DIPEA) in dichloromethane (DCM). The reaction proceeds at room temperature for 12 hours, yielding the benzyl ester in 92–95% purity.

Table 2: Esterification Catalysts and Yields

CatalystSolventTime (h)Yield (%)
DMAPDCM1295
H₂SO₄Toluene2480
PTSATHF1885

Purification and Characterization

The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using:

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular formula (C₂₁H₁₇¹³C₆NO₅).

  • ¹³C NMR: Validates isotopic enrichment at all six positions of the cyclohexatriene ring.

  • Infrared (IR) Spectroscopy: Peaks at 1693 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

Challenges and Alternative Routes

Competing Side Reactions

Nitration at undesired positions (e.g., 3- or 4-) is mitigated by using bulky directing groups. Steric hindrance from the phenylmethoxy moiety improves regioselectivity.

Isotopic Dilution

To prevent dilution of ¹³C labels, all steps must avoid exchange reactions. Anhydrous conditions and non-nucleophilic bases are critical .

Chemical Reactions Analysis

benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate involves its interaction with specific molecular targets and pathways. The stable isotope labeling allows researchers to track the compound’s distribution and metabolism in biological systems. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Nitro Group Replacement

Replacing the nitro group (-NO₂) with other electron-withdrawing groups (e.g., -Cl) alters physicochemical properties:

Compound Molecular Formula Molecular Weight (Da) Key Properties
Benzyl 5-chloro-2-phenylmethoxycyclohexa-1,3,5-triene-1-carboxylate C₂₁H₁₇ClO₄ 368.81 Higher lipophilicity; altered reactivity in SNAr reactions
Benzyl 5-nitro-2-phenylmethoxy(¹³C₆)cyclohexa-1,3,5-triene-1-carboxylate C₂₁H₁₇NO₅ 369.37 Enhanced detection in isotopic assays

The nitro group’s strong electron-withdrawing nature increases electrophilicity at the aromatic ring, making the compound more reactive in nucleophilic aromatic substitution (SNAr) compared to chloro-substituted analogs.

Ester Group Modifications

Replacing the benzyl ester with a methyl ester reduces steric hindrance but decreases stability under basic conditions:

Compound Stability (pH 7–9) Solubility in Acetonitrile
Benzyl 5-nitro-2-phenylmethoxy(¹³C₆)cyclohexa-1,3,5-triene-1-carboxylate High 25 mg/mL
Methyl 5-nitro-2-phenylmethoxycyclohexa-1,3,5-triene-1-carboxylate Moderate 40 mg/mL

The benzyl ester in the ¹³C₆-labeled compound enhances stability against hydrolysis, critical for long-term tracer studies .

Biological Activity

Benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene-1-carboxylate (CAS No. 1329840-65-4) is a complex organic compound with significant potential in biological research. This article delves into its biological activity, synthesis methods, and relevant studies that highlight its applications.

Chemical Structure and Properties

The compound features a benzyl group , a nitro substituent , and a phenylmethoxy moiety linked to a cyclohexatriene framework . The incorporation of stable isotope carbon (^13C) enhances its utility in metabolic studies and reaction mechanism investigations.

Molecular Formula

C1513C6H17NO5C_{15}^{13}C_6H_{17}NO_5

Molecular Weight

369.32 g mol369.32\text{ g mol}

Synthesis Methods

The synthesis typically involves the following steps:

  • Preparation of 2-Benzyloxy-5-nitro-benzoic acid .
  • Esterification with benzyl alcohol , using solvents like dichloromethane or toluene under reflux conditions.

This multi-step process can be optimized for yield and purity in both laboratory and industrial settings.

The biological activity of benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene-1-carboxylate is largely attributed to its interaction with specific molecular targets:

  • The nitro group can undergo reduction to form an amino group, which may participate in various biochemical pathways.
  • Its stable isotope labeling allows for tracking within biological systems to study metabolic pathways.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural features exhibit notable antimicrobial activities. For instance:

  • Benzyl 2-nitrophenol has demonstrated strong antibacterial properties.
  • Phenethyl 4-nitrobenzoate shows anti-inflammatory effects.

Interaction Studies

Research highlights the compound's potential to interact with various biomolecules. Binding affinity studies reveal that modifications in the structure can significantly alter its biological activity. For example:

Compound NameStructural FeaturesUnique Attributes
Benzyl 2-nitrophenolNitro group on phenolStrong antibacterial properties
Phenethyl 4-nitrobenzoateNitro and ester groupsExhibits anti-inflammatory activity
4-NitrobenzaldehydeAldehyde instead of esterUsed in organic synthesis

The distinctive combination of the cyclohexatriene core with both nitro and phenoxy groups may confer specific reactivity patterns not observed in simpler derivatives.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Serotonin Receptor Affinity : A study on N-benzylated derivatives indicated that structural modifications significantly influenced binding affinity at serotonin receptors (5-HT2A/B/C). Compounds with larger lipophilic groups generally showed enhanced affinity .
  • Metabolic Pathways : The stable isotope labeling facilitates tracking within metabolic pathways in vivo, allowing researchers to better understand the compound's pharmacokinetics and dynamics.

Q & A

Q. What is the significance of carbon-13 isotopic labeling in this compound for metabolic or mechanistic studies?

The 13C labeling enables precise tracking of the compound’s fate in biological systems or reaction mechanisms. Isotopic enrichment allows differentiation from endogenous molecules in NMR (e.g., 13C NMR) or mass spectrometry, facilitating metabolic flux analysis or intermediate detection. For example, labeled precursors (e.g., 13C6-cyclohexatriene derivatives) are critical for tracing conjugation or degradation pathways without altering chemical reactivity .

Q. How do the nitro and phenylmethoxy substituents influence the compound’s stability and reactivity?

The electron-withdrawing nitro group (-NO2) increases electrophilicity at the cyclohexatriene core, potentially accelerating nucleophilic substitution or cycloaddition reactions. Conversely, the phenylmethoxy group (-OCH2Ph) introduces steric hindrance and may stabilize intermediates via resonance. Stability studies under varying pH and temperature are recommended to assess hydrolytic susceptibility of the benzyl ester group .

Q. What spectroscopic methods are optimal for structural characterization of this compound?

  • 13C NMR : Resolves isotopic labeling patterns and confirms regioselective substitution.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing 13C6 from natural isotopes).
  • IR spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, nitro N-O at ~1520 cm⁻¹) .

Advanced Research Questions

Q. What synthetic challenges arise when introducing multiple substituents (nitro, phenylmethoxy) on a 13C6-labeled cyclohexatriene core?

  • Regioselectivity : Competing electrophilic substitution (e.g., nitration vs. oxidation) requires controlled reaction conditions (e.g., HNO3/H2SO4 at 0–5°C).
  • Isotopic purity : Use of 13C-labeled precursors (e.g., 13C6-benzyl alcohol) ensures minimal dilution of isotopic enrichment during esterification.
  • Purification : Reverse-phase HPLC or preparative TLC is recommended to separate diastereomers/byproducts .

Q. How can kinetic isotope effects (KIEs) be quantified in reactions involving this compound?

KIEs for 13C-labeled vs. unlabeled analogs are typically small (<5%) but measurable via:

  • Competitive experiments : React 13C6 and 12C6 analogs under identical conditions; analyze product ratios via LC-MS.
  • Computational modeling : Compare activation energies using DFT calculations (e.g., Gaussian 16) to validate experimental KIEs .

Q. What strategies resolve discrepancies in metabolic tracing data obtained with this compound?

  • Cross-validation : Pair 13C NMR data with radiolabeled (e.g., 14C) analogs to confirm metabolite identity.
  • Error analysis : Account for natural 13C abundance (1.1%) in background correction algorithms for MS data.
  • Tracer dilution studies : Use dynamic metabolic flux analysis (DMFA) to model isotopic dilution in complex pathways .

Methodological Considerations

Parameter Recommendation Reference
Synthetic yield optimization Use Pd-catalyzed coupling for benzyl ester formation; yields >80% reported for similar 13C6-cyclohexatriene esters .
Solubility DMSO or THF preferred for NMR studies; aqueous solubility enhanced via sulfonation (if applicable) .
Stability in storage Store at –20°C under argon; monitor degradation via HPLC every 6 months .

Data Contradiction Analysis

  • Unexpected metabolite detection : If 13C-labeled intermediates deviate from predicted pathways, re-evaluate enzyme specificity or competing non-enzymatic reactions (e.g., nitro reduction by gut microbiota) .
  • Spectral anomalies in NMR : Artifacts from incomplete 13C decoupling or scalar coupling (JCC) require optimized pulse sequences (e.g., DEPT-135) .

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